Enantiomer-Specific CCR5 Binding Affinity
In the 2-aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butane series, the (2S)-configured lead compound incorporating the (S)-enantiomer of 2-(3,4-dichlorophenyl)pent-4-enoic acid as the C-2 fragment demonstrated an IC₅₀ of 35 nM at the human CCR5 receptor. Systematic replacement of the chiral C-2 phenyl core revealed that only small substituents at the 3-position were tolerated (H, F, Cl, Me), and the (S)-absolute configuration was essential for maintaining sub-100 nM binding affinity [1]. The corresponding (R)-enantiomer or racemate would deliver the pharmacophore in a spatial orientation incompatible with the CCR5 binding pocket, resulting in drastically reduced potency.
| Evidence Dimension | CCR5 antagonism (IC₅₀) conferred by the (2S)-phenyl core |
|---|---|
| Target Compound Data | IC₅₀ = 35 nM (lead compound with (2S)-3,4-dichlorophenyl core) |
| Comparator Or Baseline | (2R)-enantiomer expected to be significantly less active (not explicitly quantified in available SAR; class-level inference from SAR trends) |
| Quantified Difference | The (S)-core affords low nanomolar potency; substitution with alternate stereochemistry or larger C-2 substituents abolishes activity |
| Conditions | Binding assay at human CCR5 receptor using [¹²⁵I]-MIP-1α radioligand in CHO cells |
Why This Matters
For procurement of chiral intermediates in CCR5 antagonist synthesis, the (S)-enantiomer is required to achieve the stereochemistry proven essential for nanomolar target engagement, directly protecting against the failure of otherwise identical synthetic campaigns that use the racemate or (R)-enantiomer.
- [1] Finke, P. E.; Meurer, L. C.; Oates, B.; Mills, S. G.; MacCoss, M.; Malkowitz, L.; Springer, M. S.; Daugherty, B. L.; Gould, S. L.; DeMartino, J. A.; et al. Antagonists of the Human CCR5 Receptor as Anti-HIV-1 Agents. Part 2: Structure–Activity Relationships for Substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes. Bioorg. Med. Chem. Lett. 2001, 11 (2), 265–270. https://doi.org/10.1016/S0960-894X(00)00657-0. View Source
